molecular formula C20H14N2O B11987758 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile CAS No. 57366-47-9

2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

Cat. No.: B11987758
CAS No.: 57366-47-9
M. Wt: 298.3 g/mol
InChI Key: PVQDXCMMWZBOBY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a substituted aniline, followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-naphthyl)benzo[h]quinoline
  • 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
  • 2,4-Dimethyl-benzo[h]quinoline
  • 4-Oxo-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid ethyl ester

Uniqueness

2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile is unique due to its specific structural configuration, which includes a phenyl group and a carbonitrile group. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific research applications and differentiating it from other benzoquinoline derivatives .

Properties

CAS No.

57366-47-9

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2-oxo-4-phenyl-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C20H14N2O/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)22-20(17)23/h1-9H,10-11H2,(H,22,23)

InChI Key

PVQDXCMMWZBOBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=CC=C4)C#N

Origin of Product

United States

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